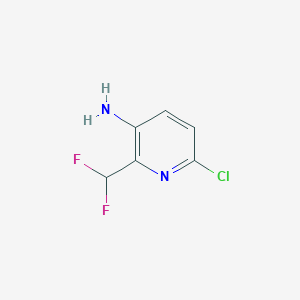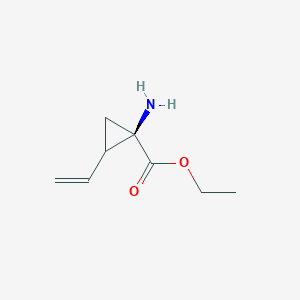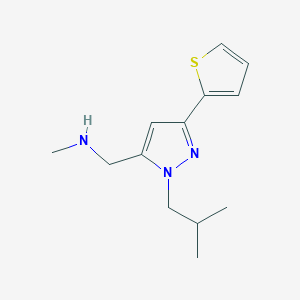
(E)-3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine hydrochloride is a boron-containing organic compound. It is characterized by the presence of a pyrrolidine ring and a dioxaborolane moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Dioxaborolane Moiety: The dioxaborolane group is introduced via a reaction between a boronic acid or boronate ester and the pyrrolidine derivative. This step often requires the use of a base and a suitable solvent.
Formation of the (E)-Methylene Linkage: The final step involves the formation of the (E)-methylene linkage through a condensation reaction, typically using a Wittig or Horner-Wadsworth-Emmons reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the methylene group.
Reduction: Reduction reactions can target the dioxaborolane moiety or the methylene linkage.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce fully saturated or partially reduced compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its boron-containing moiety makes it valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.
Biology
In biological research, this compound can be used as a probe or a ligand due to its ability to interact with various biomolecules. Its structural features allow it to bind to specific proteins or nucleic acids, making it useful in studying biological pathways and mechanisms.
Medicine
In medicine, the compound may have potential applications as a therapeutic agent or a diagnostic tool. Its unique reactivity and ability to form stable complexes with biomolecules can be exploited in drug design and development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and catalysts. Its boron-containing structure imparts desirable properties, such as thermal stability and reactivity, to the final products.
Mécanisme D'action
The mechanism of action of (E)-3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine hydrochloride involves its interaction with molecular targets through its boron and pyrrolidine moieties. The boron atom can form reversible covalent bonds with hydroxyl and amino groups, while the pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby influencing various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine hydrochloride: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
(E)-3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)morpholine hydrochloride: Contains a morpholine ring instead of a pyrrolidine ring.
(E)-3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyridine hydrochloride: Features a pyridine ring in place of the pyrrolidine ring.
Uniqueness
The uniqueness of (E)-3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine hydrochloride lies in its specific combination of a pyrrolidine ring and a dioxaborolane moiety. This combination imparts distinct reactivity and binding properties, making it a versatile compound for various applications in chemistry, biology, medicine, and industry. Its ability to participate in a wide range of chemical reactions and form stable complexes with biomolecules sets it apart from similar compounds.
Propriétés
Formule moléculaire |
C11H21BClNO2 |
|---|---|
Poids moléculaire |
245.55 g/mol |
Nom IUPAC |
(3E)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H20BNO2.ClH/c1-10(2)11(3,4)15-12(14-10)7-9-5-6-13-8-9;/h7,13H,5-6,8H2,1-4H3;1H/b9-7+; |
Clé InChI |
MCTJOWILOMQLSS-BXTVWIJMSA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)/C=C/2\CCNC2.Cl |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C=C2CCNC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(2,3,4-trifluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12950217.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-(1H-indol-6-yl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B12950222.png)



![1-[2-(Octylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12950233.png)

